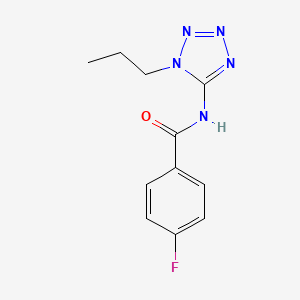
4-fluoro-N-(1-propyltetrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide is a chemical compound with the molecular formula C11H12FN5O It is characterized by the presence of a fluorine atom, a tetrazole ring, and a benzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-propyltetrazol-5-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling with Benzamide: The final step involves coupling the tetrazole ring with a benzamide derivative under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(1-propyltetrazol-5-yl)benzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as succinate dehydrogenase, disrupting metabolic pathways and leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-N-(1-propyltetrazol-5-yl)benzamide
- 4-Bromo-N-(1-propyltetrazol-5-yl)benzamide
- 4-Methyl-N-(1-propyltetrazol-5-yl)benzamide
Uniqueness
4-Fluoro-N-(1-propyltetrazol-5-yl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, and methyl analogs.
Eigenschaften
CAS-Nummer |
639048-60-5 |
|---|---|
Molekularformel |
C11H12FN5O |
Molekulargewicht |
249.24 g/mol |
IUPAC-Name |
4-fluoro-N-(1-propyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H12FN5O/c1-2-7-17-11(14-15-16-17)13-10(18)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3,(H,13,14,16,18) |
InChI-Schlüssel |
MZXJPXZTWRAYAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=NN=N1)NC(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


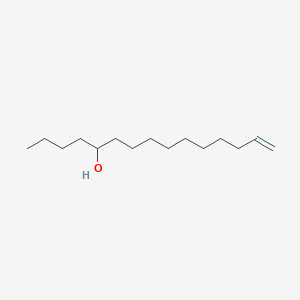
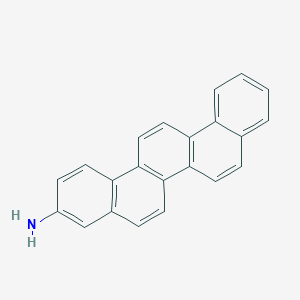
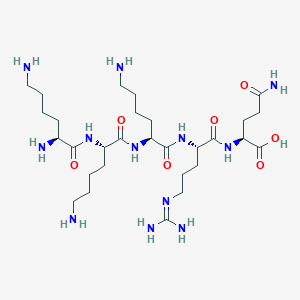
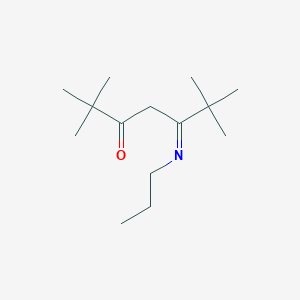
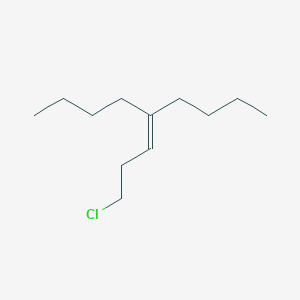

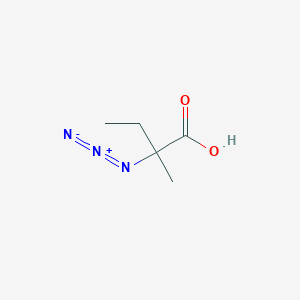

![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)
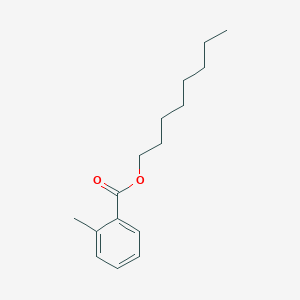
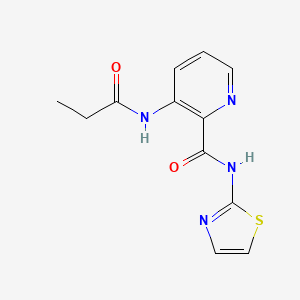
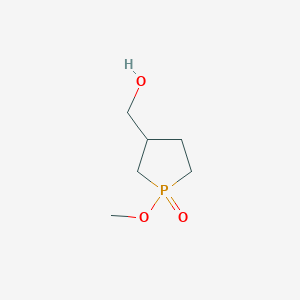

![N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582659.png)
